N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Historical Development of Thiazolo[4,5-d]pyridazine Derivatives in Medicinal Chemistry
The thiazolo[4,5-d]pyridazine scaffold emerged from foundational work on thiazole chemistry initiated by Arthur Rudolf Hantzsch in 1887, who first characterized the thiazole ring system through studies of thiocyanoacetone derivatives. Early 20th-century research focused on establishing synthetic routes, with Tcherniac's 1892 investigations into thiocyanoacetone isomerization laying groundwork for functionalized thiazole derivatives. The fusion of thiazole with pyridazine rings gained prominence in the 1970s as researchers sought to combine the electronic properties of nitrogen-sulfur heterocycles with the hydrogen-bonding capacity of diazine systems.
A pivotal advancement occurred in 2017 with the development of thiazolo[4,5-d]pyridazine-based dihydrofolate reductase (DHFR) inhibitors showing sub-micromolar IC50 values against breast cancer cell lines. These compounds demonstrated the scaffold's capacity for simultaneous enzyme inhibition and apoptosis induction through structural modifications at positions 2, 4, and 7 of the fused ring system.
Significance in Contemporary Pharmaceutical Research
Modern applications exploit the thiazolo[4,5-d]pyridazine core's unique physicochemical properties:
- Electronic Polarization : The sulfur atom induces charge localization at C5, enhancing hydrogen bonding with enzymatic targets
- Planar Geometry : Facilitates π-π stacking interactions with aromatic residues in binding pockets
- Synthetic Versatility : Allows strategic substitution at four modifiable positions (2, 4, 5, 7) for activity tuning
Recent studies demonstrate enhanced DHFR inhibition through 7-aryl substitutions, with para-tolyl groups (as in the subject compound) improving cellular permeability while maintaining target affinity. Molecular dynamics simulations reveal critical interactions between methoxy substituents and Phe31/Arg22 residues in DHFR's active site.
Structural Classification within Heterocyclic Compound Families
The subject compound belongs to the thiazolopyridazine subclass of fused heterocycles, characterized by:
This structural configuration differentiates it from related benzothiazoles (lacking diazine rings) and purine analogs (different nitrogen distribution). The 3-chloro-4-methylphenyl group at the acetamide terminus introduces hydrophobic bulk that enhances binding pocket complementarity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-12-4-7-15(8-5-12)19-21-20(24-14(3)30-21)22(29)27(26-19)11-18(28)25-16-9-6-13(2)17(23)10-16/h4-10H,11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHBUAXEXWFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-cancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The compound features a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiazolopyridazine derivatives, including the compound .
- Cytotoxicity Assays :
- The compound was tested against various human cancer cell lines using MTT assays. Notably, it demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- IC50 Values : The derivative exhibited IC50 values in the range of 6.90–51.46 μM, which indicates a promising anti-cancer profile when compared to doxorubicin (IC50 = 11.26 μM) .
| Cell Line | Compound IC50 (μM) | Doxorubicin IC50 (μM) |
|---|---|---|
| MCF-7 | 10.39 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
Antibacterial Activity
The compound's structure suggests potential antibacterial properties, particularly due to the presence of halogen substituents which are known to enhance antimicrobial activity.
- In Vitro Testing :
- Studies have shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, indicating effective inhibition at low concentrations.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties.
- Mechanism of Action :
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of thiazolopyridazine derivatives:
- Study on Synthesis and Evaluation :
- Comparative Analysis :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyridazine derivatives, including N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.
Case Studies
A notable case study demonstrated that derivatives of thiazolidinones, structurally related to the compound , showed potent cytotoxicity against lung carcinoma (A549) cells with IC50 values in the low micromolar range (0.041 µM) . Such findings suggest that this compound may exhibit similar or enhanced efficacy.
Synthetic Methodologies
The synthesis of thiazolo[4,5-d]pyridazine derivatives has been explored through various innovative methods.
High-pressure Synthesis
One approach involves high-pressure Q-Tube reactors that facilitate cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This method has been shown to yield significant quantities of the desired compounds under optimized conditions .
Reaction Conditions
The optimal conditions for synthesizing this compound include refluxing in acetic acid with ammonium acetate as a catalyst, resulting in favorable yields .
Pharmacological Perspectives
The pharmacological applications of this compound extend beyond oncology.
Antiviral Properties
Research indicates that thiazole-based compounds demonstrate antiviral activity against various pathogens, including hepatitis C virus (HCV). The structural features of this compound may contribute to similar antiviral efficacy due to the presence of heterocyclic rings that interact with viral enzymes .
Inhibitory Effects on Enzymes
The compound has potential as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression. The inhibition of COX enzymes can lead to reduced tumor growth and improved patient outcomes in cancer therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
- The 3-chloro-4-methylphenyl group introduces steric hindrance, which may affect binding to flat hydrophobic pockets in enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
